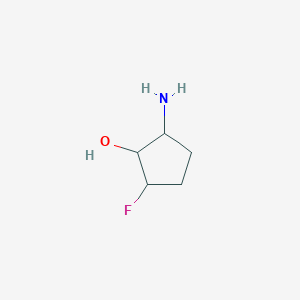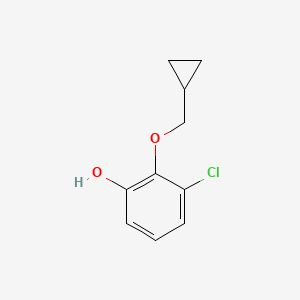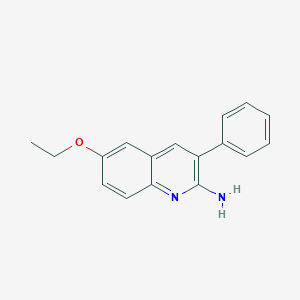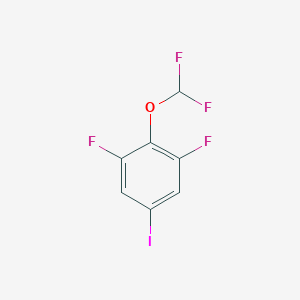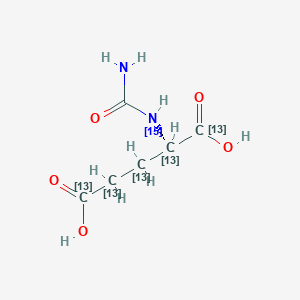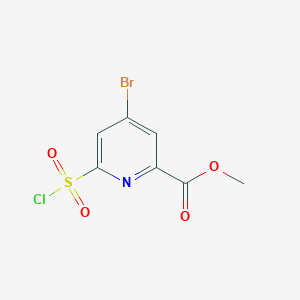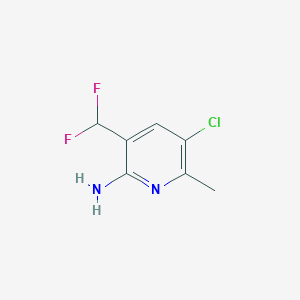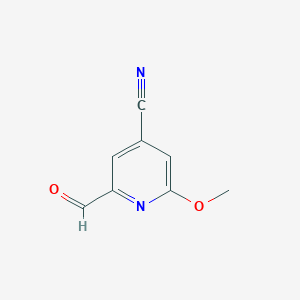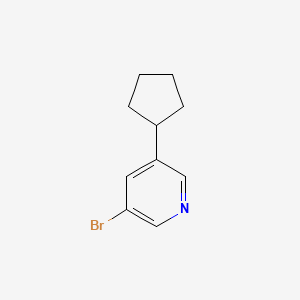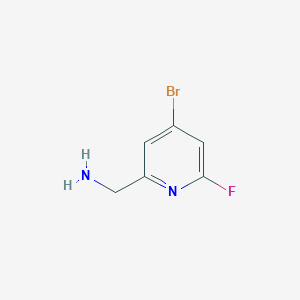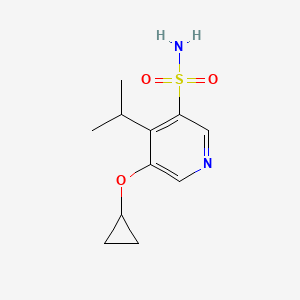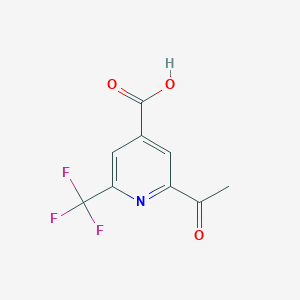
2-Acetyl-6-(trifluoromethyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-(trifluoromethyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an acetyl group at the 2-position and a trifluoromethyl group at the 6-position on the isonicotinic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-(trifluoromethyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylisonicotinic acid with trifluoromethylating agents under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as chlorination and fluorination at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups replacing the trifluoromethyl group .
Applications De Recherche Scientifique
2-Acetyl-6-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Acetyl-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins, leading to the disruption of cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar in structure but lacks the acetyl group.
Picolinic acid: An isomer with the carboxyl group at the 2-position instead of the 4-position.
Isoniazid: A well-known derivative of isonicotinic acid used as an anti-tuberculosis drug.
Uniqueness
2-Acetyl-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. Its combination of functional groups makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H6F3NO3 |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
2-acetyl-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO3/c1-4(14)6-2-5(8(15)16)3-7(13-6)9(10,11)12/h2-3H,1H3,(H,15,16) |
Clé InChI |
XZOJWCBKOZRDRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


